8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
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Overview
Description
8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: is an organic compound with the molecular formula C7H5BrClN3 It is characterized by the presence of bromine, chlorine, and a methyl group attached to an imidazo[1,2-b]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and methylating agents. One common method includes:
Starting Material: Imidazo[1,2-b]pyridazine.
Chlorination: Chlorine is introduced at the 6th position using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Methylation: The methyl group is introduced at the 2nd position using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-b]pyridazine ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted imidazo[1,2-b]pyridazines.
Oxidation Products: Oxidized derivatives with altered nitrogen oxidation states.
Reduction Products: Reduced forms of the compound with hydrogenated nitrogen atoms.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.
Biology and Medicine:
Pharmacological Research: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Biological Probes: Used as a probe in biological studies to understand enzyme interactions and cellular pathways.
Industry:
Agricultural Chemicals: Utilized as an intermediate in the synthesis of pesticides and herbicides.
Material Science: Explored for its potential in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine depends on its application:
Pharmacological Effects: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets can include kinases, proteases, or other critical proteins in disease pathways.
Biological Pathways: It can affect cellular pathways by altering signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
8-bromo-6-chloroimidazo[1,2-b]pyridazine: Lacks the methyl group at the 2nd position.
6-chloro-2-methylimidazo[1,2-b]pyridazine: Lacks the bromine at the 8th position.
8-bromo-2-methylimidazo[1,2-b]pyridazine: Lacks the chlorine at the 6th position.
Uniqueness:
Structural Features: The presence of both bromine and chlorine atoms, along with a methyl group, provides unique reactivity and potential for diverse chemical transformations.
Applications: Its specific substitution pattern makes it suitable for particular applications in medicinal chemistry and materials science, where other similar compounds may not be as effective.
Properties
IUPAC Name |
8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-4-3-12-7(10-4)5(8)2-6(9)11-12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPOTUPEYXAOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C(=CC(=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1298031-94-3 |
Source
|
Record name | 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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